molecular formula C10H12ClN B13048256 (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine

Cat. No.: B13048256
M. Wt: 181.66 g/mol
InChI Key: VNPYPUVQSPZYPX-SNVBAGLBSA-N
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Description

(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an amine group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and a suitable amine precursor.

    Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine precursor in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The resulting imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a metal catalyst such as palladium on carbon to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Further reduced amine derivatives.

    Substitution Products: Phenyl ring-substituted derivatives.

Scientific Research Applications

(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor signaling.

Comparison with Similar Compounds

    (1R)-1-(4-Chlorophenyl)prop-2-enylamine: Lacks the methyl group on the phenyl ring.

    (1R)-1-(4-Methylphenyl)prop-2-enylamine: Lacks the chloro group on the phenyl ring.

    (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enol: Contains a hydroxyl group instead of an amine group.

Uniqueness:

  • The presence of both chloro and methyl substituents on the phenyl ring imparts unique chemical and biological properties to (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine, distinguishing it from similar compounds.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(1R)-1-(4-chloro-3-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12ClN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1

InChI Key

VNPYPUVQSPZYPX-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C=C)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C=C)N)Cl

Origin of Product

United States

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